REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]([O:8][CH2:9][CH:10]=[CH2:11])[CH:5]1[O:7][CH2:6]1>>[CH2:9]([O:8][CH2:4][CH:5]([OH:7])[CH2:6][N:2]([CH3:3])[CH3:1])[CH:10]=[CH2:11]
|
Name
|
|
Quantity
|
112.7 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
114.1 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
polysiloxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH2](O[*:2])[*:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added over 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the temperature below 50° C
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(CN(C)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |